molecular formula C11H17N3 B12468957 4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide

4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide

Cat. No.: B12468957
M. Wt: 191.27 g/mol
InChI Key: VKMFLMGVGNCXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide can be achieved through several methods. One common method involves the reaction of 4-dimethylaminobenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)benzoic acid
  • 4-(dimethylamino)pyridine
  • 4-(dimethylamino)cinnamaldehyde

Uniqueness

4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of applications and advantages in various fields .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide

InChI

InChI=1S/C11H17N3/c1-13(2)10-7-5-9(6-8-10)11(12)14(3)4/h5-8,12H,1-4H3

InChI Key

VKMFLMGVGNCXLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=N)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.